2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid
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Overview
Description
2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydrazinylidene group, which is further connected to a carboxyhexanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid typically involves the condensation of 6-carboxyhexanoic acid hydrazide with 2-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine moiety.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro, sulfo, and halogenated benzoic acid derivatives.
Scientific Research Applications
2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzamide
- 2-[(6-Carboxyhexanoylhydrazinylidene)methyl]phenol
- 2-[(6-Carboxyhexanoylhydrazinylidene)methyl]aniline
Comparison: Compared to its analogs, 2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid exhibits unique properties due to the presence of the carboxylic acid group, which enhances its solubility in aqueous media and its ability to form hydrogen bonds. This makes it particularly useful in applications where solubility and strong intermolecular interactions are desired.
Properties
IUPAC Name |
2-[(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKJCDILEUEJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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